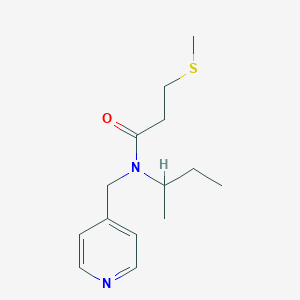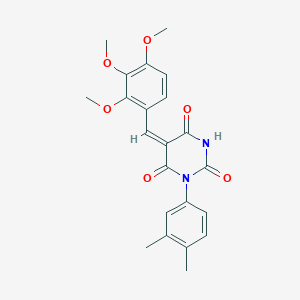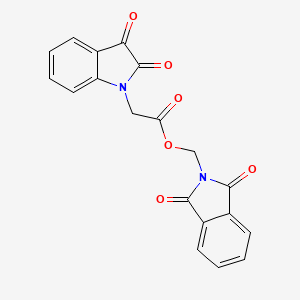![molecular formula C20H24O3 B3923698 4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)
4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione
Übersicht
Beschreibung
4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione, commonly known as DU-145, is a chemical compound used in scientific research. It belongs to the class of spiroketals and is widely studied for its biochemical and physiological effects.
Wirkmechanismus
DU-145 inhibits the activity of androgen receptors, which are critical for the growth and survival of prostate cancer cells. It also induces apoptosis, or programmed cell death, in prostate cancer cells. DU-145 has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
DU-145 has been shown to induce oxidative stress and DNA damage in prostate cancer cells. It also affects the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. DU-145 has been shown to inhibit the migration and invasion of prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DU-145 is a widely used model for prostate cancer research due to its high proliferation rate and ability to form tumors in vivo. However, it has been shown to have some limitations, such as its lack of androgen receptor expression and its inability to fully recapitulate the complexity of prostate cancer in vivo.
Zukünftige Richtungen
Future research on DU-145 should focus on further elucidating its mechanism of action and identifying novel therapeutic targets for prostate cancer treatment. Additionally, DU-145 could be used as a model for studying the effects of environmental toxins on prostate cancer development and progression. Further research could also investigate the use of DU-145 in combination with other therapies for prostate cancer treatment.
Wissenschaftliche Forschungsanwendungen
DU-145 is widely used in scientific research as a model for studying prostate cancer. It is a human prostate cancer cell line that is commonly used to investigate the molecular mechanisms of prostate cancer development and progression. DU-145 cells are also used to test the efficacy of various drugs and therapies for prostate cancer treatment.
Eigenschaften
IUPAC Name |
4,4-dimethyl-3-[(E)-2-phenylethenyl]-2-oxaspiro[5.5]undecane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2)16(12-11-15-9-5-3-6-10-15)23-18(22)20(17(19)21)13-7-4-8-14-20/h3,5-6,9-12,16H,4,7-8,13-14H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIBUHMPXHPAP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3923646.png)
![5-[4-(6-methyl-2-propylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B3923657.png)

![2-(3-methylphenyl)-5-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B3923673.png)
![3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923678.png)
![N-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3923683.png)
![4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3923684.png)
![4-(4-methoxy-2,6-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3923695.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923702.png)
![2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3923711.png)
![N-benzyl-N-[2-({2-[1-(3-methoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B3923712.png)